Dicyclomine

Muscarinic receptor pharmacology Receptor binding assay Selectivity profiling

Dicyclomine (CAS 77-19-0) stands apart from generic antispasmodics through its unique M1 muscarinic receptor selectivity (pA2 9.13, >80-fold over M2) and dual antimuscarinic/direct smooth muscle relaxant mechanism. This makes it an indispensable tool for targeted GI motility and CNS research. As a USP Reference Standard for compendial testing and a benchmark compound in preclinical drug discovery, it offers unmatched value for laboratories requiring pharmacological precision. Available as high-purity hydrochloride salt (≥98%), it is ideal for in vitro assays, formulation development, and analytical method validation.

Molecular Formula C19H35NO2
Molecular Weight 309.5 g/mol
CAS No. 77-19-0
Cat. No. B1218976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclomine
CAS77-19-0
SynonymsBentyl
Bentylol
Di Cyclonex
Di Spaz
Di-Cyclonex
Di-Spaz
Dibent
Diclomin
Dicyclomine
Dicyclomine Hydrochloride
Dicycloverin
Hydrochloride, Dicyclomine
Lomine
Merbentyl
OR Tyl
OR-Tyl
Spascol
Molecular FormulaC19H35NO2
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2
InChIInChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3
InChIKeyCURUTKGFNZGFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER ABOUT 25% /HYDROCHLORIDE/
1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER;  INSOL IN ALKALINE AQ MEDIUM /HCL/
3.27e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclomine (CAS 77-19-0): Procurement Guide for M1-Selective Antispasmodic Research and Pharmaceutical Applications


Dicyclomine is a synthetic anticholinergic agent of the tertiary amine class, chemically defined as 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate [1]. As the hydrochloride salt (CAS 67-92-5), it exhibits both antimuscarinic and direct smooth muscle relaxant properties [2]. It is listed in the USP-NF as Dicyclomine Hydrochloride, with a molecular weight of 345.95 g/mol and a melting range of 164-172°C . The compound is freely soluble in water, ethanol, and chloroform but practically insoluble in ether . Its dual mechanism of action distinguishes it from purely antimuscarinic agents like atropine or hyoscyamine, making it a compound of interest for both clinical gastrointestinal applications and basic research into muscarinic receptor subtype pharmacology.

Beyond Class Effects: Quantifying the Unique M1/M2 Selectivity Profile of Dicyclomine for Targeted Research


Generic substitution within the antispasmodic class is not scientifically justifiable due to the profound differences in muscarinic receptor subtype selectivity, tissue distribution, and resultant safety profiles. While many agents, including atropine, hyoscine, and mebeverine, are often grouped together, their quantitative binding affinities for M1, M2, and M3 receptors vary by orders of magnitude [1]. Dicyclomine exhibits a unique selectivity profile that is not interchangeable with other anticholinergics or direct smooth muscle relaxants [2]. This differentiation is critical for researchers requiring a specific pharmacological tool for M1 receptor studies, or for formulators aiming to balance antispasmodic efficacy with a reduced systemic anticholinergic burden compared to non-selective agents. The following evidence quantifies these critical differences, which directly impact experimental design, formulation strategy, and clinical utility.

Dicyclomine (CAS 77-19-0): A Quantitative Evidence Guide to M1/M2 Selectivity, In Vivo Efficacy, and Safety Differentiation


M1 vs. M2 Muscarinic Receptor Subtype Selectivity: A Quantitative Comparison with Atropine

Dicyclomine demonstrates a significant selectivity for the M1 muscarinic receptor subtype over the M2 subtype, a property not shared by the classic non-selective antagonist atropine. In binding studies, dicyclomine exhibited an affinity (Ki) for the M1 receptor of 3.7-14 nM [1]. This is in stark contrast to its affinity for the cardiac M2 receptor, which is substantially lower. Functional studies in the guinea-pig ileum confirm this, showing a pA2 of 9.13 for the neuronal M1-receptor versus a pA2 of 7.21 for the postjunctional M2-receptor, representing an over 80-fold difference in potency [2]. Atropine, in comparison, displays nearly equivalent affinity for M1, M2, and M3 subtypes with Ki values varying only slightly (1.6-4.6 nM), demonstrating no meaningful selectivity [1].

Muscarinic receptor pharmacology Receptor binding assay Selectivity profiling

In Vivo Antispasmodic Efficacy: A Direct Potency Comparison with Atropine in Animal Models

Dicyclomine's dual antimuscarinic and direct musculotropic actions provide a distinct in vivo efficacy profile compared to the purely antimuscarinic agent atropine. In anesthetized cats and dogs, dicyclomine was found to be equally potent in inhibiting intestinal spasms induced by acetylcholine (ACh) and barium chloride (BaCl2) [1]. This indicates a balanced activity against both neural and direct smooth muscle stimulation. In contrast, atropine was at least 200 times more potent against ACh-induced spasms than against BaCl2-induced spasms, demonstrating its reliance on the antimuscarinic pathway alone [1].

Gastrointestinal pharmacology In vivo efficacy Smooth muscle spasm

Clinical Efficacy in Irritable Bowel Syndrome: Quantified Response Rate Versus Placebo

In controlled clinical trials for functional bowel/irritable bowel syndrome (IBS), dicyclomine hydrochloride demonstrated a statistically significant improvement over placebo. An analysis of studies involving over 100 patients treated with dicyclomine at an initial dose of 160 mg daily (40 mg four times daily) reported a favorable clinical response in 82% of patients, compared to 55% for placebo (p<0.05) [1]. This absolute benefit increase of 27 percentage points establishes a clear efficacy signal, with a reported Number Needed to Treat (NNT) of 3 in some analyses of infant colic studies, though pediatric use is contraindicated [2].

Irritable Bowel Syndrome (IBS) Randomized Controlled Trial Clinical efficacy

Comparative Safety and Tolerability Profile: Anticholinergic Adverse Event Rate

The anticholinergic side effect profile of dicyclomine is well-quantified and represents a key differentiation point from other agents. In controlled clinical trials, 61% of patients treated with dicyclomine reported side effects that were typically anticholinergic in nature, compared to a 9% discontinuation rate due to these side effects (versus 2% for placebo) [1]. The most common adverse reactions are dizziness (29%), dry mouth (33%), and blurred vision (14%) [1]. While direct comparative trials are limited, one analysis suggests a trend toward a lower rate of adverse effects with mebeverine compared to dicyclomine (RR 0.33, 95% CI 0.10 to 1.04; p=0.06), though the evidence is not conclusive [2].

Adverse drug reactions Safety profile Anticholinergic burden

Dual Mechanism of Action: Direct Smooth Muscle Relaxation Confirmed in Isolated Tissue

Beyond its antimuscarinic activity, dicyclomine possesses a direct, non-cholinergic relaxant effect on gastrointestinal smooth muscle. This was demonstrated in isolated guinea-pig ileum preparations, where dicyclomine antagonized spasms induced by bradykinin and histamine [1]. This effect is a point of differentiation from pure anticholinergics. The classic antimuscarinic atropine, under the same conditions, did not affect responses to these two agonists [1]. This dual action (antimuscarinic and musculotropic) is believed to contribute to its overall antispasmodic efficacy in vivo.

Smooth muscle pharmacology In vitro tissue bath Mechanism of action

Dicyclomine (CAS 77-19-0): Recommended Application Scenarios Based on Quantitative Evidence of Differentiation


Pharmacological Research into Muscarinic Receptor Subtype Function

Dicyclomine is an essential tool for in vitro and in vivo studies requiring selective antagonism of the M1 muscarinic receptor. Its high affinity for M1 (pA2 9.13) and >80-fold selectivity over M2 (pA2 7.21) in functional assays [1] allows for the targeted investigation of M1-mediated pathways in the central and enteric nervous systems without the confounding effects of M2 antagonism seen with non-selective tools like atropine [2]. This makes it suitable for research into cognition, gastrointestinal motility, and autonomic function.

Formulation Development for Targeted Gastrointestinal Therapeutics

The dual antimuscarinic and direct musculotropic mechanism of dicyclomine [1] provides a unique pharmacological profile for developing oral or parenteral formulations aimed at treating functional bowel disorders. The well-characterized safety and tolerability profile, with quantified adverse event rates (e.g., 61% anticholinergic side effects, 9% discontinuation rate) [2], offers a clear benchmark for formulators seeking to develop novel delivery systems or combination products that might mitigate these effects while preserving the robust 82% clinical response rate observed in IBS [3].

Reference Standard for Analytical and Quality Control (QC) Methods

As a USP Reference Standard [1], dicyclomine hydrochloride is a required material for compendial testing. Laboratories performing quality control on pharmaceutical dosage forms (tablets, capsules, injections) containing dicyclomine must use the USP reference standard for system suitability, assay, and impurity testing as per the official monographs [2]. Its well-defined physicochemical properties, including a melting point range of 164-172°C and high solubility in water and ethanol [3], facilitate the development and validation of robust analytical methods such as HPLC and dissolution testing.

Benchmarking New Chemical Entities (NCEs) with Antispasmodic Potential

Dicyclomine serves as a well-documented benchmark compound for preclinical screening of novel antispasmodic drug candidates. Its established potency (Ki for M1: 3.7-14 nM; Ki for M2: 44.7 nM) [1], in vivo efficacy (equipotent against ACh and BaCl2) [2], and safety margin (therapeutic index) provide a quantitative baseline against which the selectivity, potency, and safety of new molecules can be directly compared. This is especially valuable in early-stage drug discovery for GI and CNS indications.

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